molecular formula C9H11NO3 B11963409 Carbamic acid, (3-methoxyphenyl)-, methyl ester CAS No. 51422-77-6

Carbamic acid, (3-methoxyphenyl)-, methyl ester

Cat. No.: B11963409
CAS No.: 51422-77-6
M. Wt: 181.19 g/mol
InChI Key: ZCPKJLFZWFLIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3-methoxyphenyl)carbamate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.193 g/mol It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a 3-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-(3-methoxyphenyl)carbamate can be synthesized through a modified Hofmann rearrangement reaction. The process involves the reaction of 3-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol . The reaction mixture is heated at reflux for a specified period, followed by purification through flash column chromatography and recrystallization .

Industrial Production Methods: While specific industrial production methods for Methyl N-(3-methoxyphenyl)carbamate are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(3-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl N-(3-methoxyphenyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction is crucial in its potential therapeutic effects, such as antimicrobial and enzyme inhibitory activities .

Comparison with Similar Compounds

  • Methyl N-(4-methoxyphenyl)carbamate
  • Methyl N-(2-methoxyphenyl)carbamate
  • Methyl N-(2,5-dimethoxyphenyl)carbamate

Comparison: Methyl N-(3-methoxyphenyl)carbamate is unique due to the position of the methoxy group on the aromatic ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

51422-77-6

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl N-(3-methoxyphenyl)carbamate

InChI

InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11)

InChI Key

ZCPKJLFZWFLIIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.